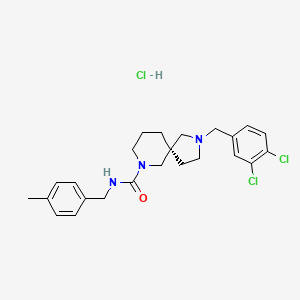

GSK2850163 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H30Cl3N3O |

|---|---|

Poids moléculaire |

482.9 g/mol |

Nom IUPAC |

(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H29Cl2N3O.ClH/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20;/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30);1H/t24-;/m1./s1 |

Clé InChI |

LVGWEPWHQGFBQD-GJFSDDNBSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl.Cl |

SMILES canonique |

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Principle of Action: A Technical Guide to Belantamab Mafodotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belantamab mafodotin (Blenrep) is a first-in-class antibody-drug conjugate (ADC) that provides a targeted therapeutic option for relapsed or refractory multiple myeloma.[1][2] This document provides an in-depth examination of its core principle of action, molecular components, and the preclinical and clinical data supporting its mechanism. By targeting the B-cell maturation antigen (BCMA), a protein highly expressed on malignant plasma cells, belantamab mafodotin leverages a multi-faceted approach to induce tumor cell death, combining direct cytotoxicity with immune-mediated effector functions.[3][4] This guide synthesizes key experimental findings and clinical trial data to offer a comprehensive resource for the scientific community.

Molecular Components and Structure

Belantamab mafodotin is a complex biologic therapeutic composed of three distinct components engineered to work in concert:

-

The Monoclonal Antibody (mAb) : A humanized, afucosylated Immunoglobulin G1 (IgG1) monoclonal antibody, known as belantamab (J6MO).[5][6] It is designed to specifically recognize and bind to B-cell maturation antigen (BCMA) on the surface of myeloma cells.[7][8] The antibody's Fc region is afucosylated, a modification that significantly enhances its binding affinity to FcγRIIIa receptors on immune effector cells, thereby augmenting its capacity for immune-mediated killing.[9][10]

-

The Cytotoxic Payload : Monomethyl auristatin F (MMAF), a potent synthetic antimitotic agent.[9][11] MMAF functions by inhibiting the polymerization of tubulin, a critical component of the cellular microtubule network.[10][11]

-

The Linker : A non-cleavable maleimidocaproyl (mc) linker.[6][9] This stable linker covalently attaches the MMAF payload to the antibody, ensuring the ADC remains intact in systemic circulation and minimizing off-target toxicity. The release of MMAF occurs only after the ADC has been internalized by the target cell and processed within the lysosomal compartment.[4][9]

The final conjugate has a drug-to-antibody ratio (DAR) of approximately four, meaning each antibody molecule carries an average of four MMAF payloads.[6] The total molecular weight is approximately 152 kDa.[6]

Table 1: Molecular and Binding Characteristics

| Parameter | Description | Value | Reference |

| Target Antigen | B-cell Maturation Antigen (BCMA; TNFRSF17; CD269) | - | [1][5] |

| Antibody | Humanized, afucosylated IgG1 | - | [5][6] |

| Cytotoxic Payload | Monomethyl auristatin F (MMAF) | - | [9][11] |

| Linker | Protease-resistant maleimidocaproyl (mc) | - | [6][9] |

| Drug-to-Antibody Ratio | Average number of payload molecules per antibody | ~4 | [6] |

| Binding Affinity (Kd) | Dissociation constant for human BCMA protein | ~1 nM | [12] |

Core Principle of Action: A Multi-Modal Approach

The mechanism of action of belantamab mafodotin is a multi-step process that culminates in the targeted destruction of multiple myeloma cells through several complementary pathways.[13]

Targeted Binding and Internalization

The process begins with the high-affinity binding of the belantamab antibody component to BCMA expressed on the surface of myeloma cells.[13][14] BCMA is an ideal target due to its high and selective expression on plasma cells and near-absence in other normal human tissues.[1][3] Following binding, the entire ADC-BCMA complex is rapidly internalized by the cell through receptor-mediated endocytosis.[9][14]

Intracellular Payload Release and Cytotoxicity

Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component, leading to the release of the MMAF payload into the cytoplasm.[4][9][14] Free MMAF then exerts its potent cytotoxic effect by binding to tubulin and disrupting microtubule dynamics.[11] This interference with the microtubule network leads to a halt in the cell cycle at the G2/M phase and ultimately triggers caspase-dependent apoptosis, or programmed cell death.[9][10][13]

Immune-Mediated Effector Functions

In addition to direct cytotoxicity, belantamab mafodotin engages the patient's immune system to attack the myeloma cells:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : The afucosylated Fc region of the belantamab antibody leads to enhanced binding to FcγRIIIa receptors on immune effector cells, particularly Natural Killer (NK) cells.[5] This engagement activates the NK cells to release cytotoxic granules, such as perforin (B1180081) and granzymes, leading to the lysis of the target myeloma cell.

-

Antibody-Dependent Cellular Phagocytosis (ADCP) : The antibody can also flag myeloma cells for destruction by macrophages.[5][9] Macrophages recognize the Fc portion of the antibody and engulf the entire myeloma cell.

-

Immunogenic Cell Death (ICD) : The apoptotic process induced by MMAF may result in the release of damage-associated molecular patterns (DAMPs).[4][14] This form of cell death is considered "immunogenic" as it can potentially stimulate an adaptive immune response against the tumor cells, contributing to a more durable anti-myeloma effect.[14]

Inhibition of BCMA Pro-Survival Signaling

BCMA plays a crucial role in the survival and proliferation of plasma cells.[5] Its natural ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), activate key pro-survival signaling pathways, including NF-κB, AKT, and MAPK.[3][5] By binding to BCMA, belantamab mafodotin can act as a receptor antagonist, blocking these ligands and inhibiting the downstream signaling that promotes myeloma cell growth and survival.[3][4][5]

Visualizing the Principle of Action

Diagram 1: Overall Mechanism of Action

Caption: Multi-modal mechanism of action of belantamab mafodotin.

Diagram 2: BCMA Signaling Pathway Inhibition

Caption: Inhibition of pro-survival BCMA signaling pathways.

Summary of Clinical Efficacy

The clinical development of belantamab mafodotin has been extensively evaluated in the DREAMM (DRiving Excellence in Approaches to MM) clinical trial program. These studies have provided key quantitative data on the drug's efficacy in heavily pre-treated patient populations.

Table 2: Key Efficacy Data from Pivotal DREAMM Clinical Trials

| Trial | Phase | Patient Population | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| DREAMM-1 | I/II | RRMM (≥3 prior lines) | Belantamab Mafodotin | 35 | 60% | 12.0 months | [5][15] |

| DREAMM-2 | II | RRMM (≥4 prior lines) | Belantamab Mafodotin 2.5 mg/kg | 97 | 31% | 2.9 months | [15][16] |

| DREAMM-7 | III | RRMM (≥1 prior line) | Belantamab Mafodotin + BorDex | 243 | - | 36.6 months | [17][18] |

| Daratumumab + BorDex | 251 | - | 13.4 months | [17][18] | |||

| DREAMM-8 | III | RRMM (≥1 prior line) | Belantamab Mafodotin + PomDex | 155 | 76% | 32.6 months | [19] |

| Bortezomib + PomDex | 152 | 72% | 12.5 months | [19] | |||

| RRMM: Relapsed/Refractory Multiple Myeloma; BorDex: Bortezomib + Dexamethasone; PomDex: Pomalidomide + Dexamethasone. |

Key Experimental Protocols

The following sections describe generalized methodologies for key in vitro and in vivo experiments used to characterize the principle of action of an ADC like belantamab mafodotin. These are representative protocols and would require optimization for specific cell lines and reagents.

Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture : Culture BCMA-positive multiple myeloma cell lines (e.g., OPM-2, NCI-H929) and a BCMA-negative control cell line in appropriate media and conditions.

-

Cell Seeding : Seed cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment : Prepare serial dilutions of belantamab mafodotin, a non-targeting control ADC, and free MMAF in culture medium. Add the drug solutions to the appropriate wells.

-

Incubation : Incubate the plates for a period of 72 to 96 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). Read the absorbance or luminescence using a plate reader.

-

Data Analysis : Normalize the results to untreated control wells. Plot the cell viability against the drug concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Target Cell Preparation : Label BCMA-positive myeloma cells (target cells) with a fluorescent dye (e.g., Calcein-AM) or an isotope (e.g., ⁵¹Cr).

-

Effector Cell Preparation : Isolate effector cells, typically NK cells or peripheral blood mononuclear cells (PBMCs), from healthy donor blood using density gradient centrifugation.

-

Co-culture Setup : In a 96-well U-bottom plate, combine the labeled target cells and effector cells at a specific Effector:Target (E:T) ratio (e.g., 10:1, 25:1).

-

ADC Addition : Add serial dilutions of belantamab mafodotin or an isotype control antibody to the co-culture.

-

Incubation : Incubate the plate for 4-6 hours at 37°C.

-

Lysis Measurement : Measure the release of the dye or isotope into the supernatant, which is proportional to the extent of target cell lysis. For fluorescence, use a fluorescence plate reader. For radioactivity, use a gamma counter.

-

Data Analysis : Calculate the percentage of specific lysis for each concentration. Maximum lysis is determined by adding a detergent to control wells, and spontaneous release is measured from wells with target cells alone.

Diagram 3: Experimental Workflow for In Vitro Efficacy

Caption: Generalized workflow for in vitro characterization.

Conclusion

Belantamab mafodotin embodies a sophisticated and targeted approach to cancer therapy. Its principle of action is not monolithic but rather a convergence of multiple cytotoxic and immune-engaging mechanisms. By specifically targeting BCMA, it delivers a potent antimitotic agent directly to myeloma cells, while its engineered antibody backbone simultaneously recruits the immune system to participate in tumor clearance and inhibits intrinsic cancer cell survival signals. This multi-modal action provides a strong rationale for its clinical efficacy in patients with relapsed and refractory multiple myeloma. A thorough understanding of this intricate mechanism is crucial for optimizing its clinical application and developing the next generation of antibody-drug conjugates.

References

- 1. Belantamab Mafodotin-blmf: A Novel Antibody-Drug Conjugate for Treatment of Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jclinmedcasereports.com [jclinmedcasereports.com]

- 4. The Effect of Belantamab Mafodotin on Primary Myeloma–Stroma Co-Cultures: Asymmetrical Mitochondrial Transfer between Myeloma Cells and Autologous Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Belantamab mafodotin | BroadPharm [broadpharm.com]

- 7. A Comprehensive Review of Belantamab mafodotin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 8. Mechanism of action of belantamab mafodotin | VJHemOnc [vjhemonc.com]

- 9. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Belantamab Mafodotin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What is Belantamab mafodotin used for? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. us.gsk.com [us.gsk.com]

- 19. cancernetwork.com [cancernetwork.com]

Technical Guide: GSK2850163 Hydrochloride - A Potent Inhibitor of the IRE1α Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2850163 hydrochloride is a potent and selective small molecule inhibitor of Inositol-Requiring Enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR). By targeting both the kinase and endoribonuclease (RNase) activities of IRE1α, GSK2850163 effectively blocks the downstream signaling cascade, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This inhibition can lead to the accumulation of unfolded proteins and subsequently induce apoptosis in cancer cells that are dependent on the IRE1α-XBP1 axis for survival. This technical guide provides a comprehensive overview of this compound, including its target protein, mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Clarification of Compound Identity: It is crucial to distinguish this compound from Belantamab mafodotin (GSK2857916, Blenrep). GSK2850163 is a small molecule inhibitor targeting IRE1α, whereas Belantamab mafodotin is an antibody-drug conjugate that targets B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.

Target Protein: Inositol-Requiring Enzyme 1α (IRE1α)

IRE1α is a bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. As a key sensor of endoplasmic reticulum (ER) stress, IRE1α is activated by the accumulation of unfolded or misfolded proteins in the ER lumen. This activation triggers the UPR, a cellular stress response aimed at restoring ER homeostasis. In cancer, the UPR is often hijacked by tumor cells to promote survival and proliferation under stressful conditions, making IRE1α an attractive therapeutic target.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the kinase domain of IRE1α. This, in turn, allosterically inhibits its RNase activity. This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent unconventional splicing of XBP1 mRNA. The unspliced form of XBP1 (XBP1u) is translated into an unstable and inactive protein, while the spliced form (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By preventing the formation of XBP1s, GSK2850163 disrupts the adaptive UPR signaling, leading to unresolved ER stress and ultimately, apoptosis in susceptible cells.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Target | Activity | IC50 (nM) |

| IRE1α | Kinase Activity | 20 |

| IRE1α | RNase Activity | 200 |

Table 2: Kinase Selectivity Profile of this compound [1][2]

| Kinase | Activity | IC50 (µM) |

| Ron | Kinase Activity | 4.4 |

| FGFR1 V561M | Kinase Activity | 17 |

Experimental Protocols

In Vitro IRE1α Kinase Activity Assay

This assay measures the ability of GSK2850163 to inhibit the kinase activity of IRE1α.

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., a peptide substrate or a protein like myelin basic protein)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure: [3]

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compound.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

-

Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay

This cell-based assay assesses the ability of GSK2850163 to inhibit IRE1α-mediated XBP1 mRNA splicing.

Materials:

-

A human cell line (e.g., HEK293T, HeLa)

-

ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

-

This compound

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers flanking the XBP1 splice site

-

Agarose (B213101) gel electrophoresis equipment

Procedure: [3]

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Induce ER stress by adding tunicamycin or thapsigargin (B1683126) to the cell culture medium and incubate for a further 4-6 hours.

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

IRE1α Signaling Pathway and Inhibition by GSK2850163

The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response and the point of intervention by GSK2850163.

General Experimental Workflow for Assessing IRE1α Inhibition

The following diagram outlines a typical workflow for evaluating the efficacy of GSK2850163 in a cellular context.

Conclusion

This compound is a valuable research tool for studying the role of the IRE1α pathway in various physiological and pathological contexts, particularly in cancer. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development as a targeted therapeutic agent. The provided data and protocols serve as a foundational guide for researchers investigating the therapeutic potential of IRE1α inhibition.

References

- 1. IRE1 signaling regulates chondrocyte apoptosis and death fate in the osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

Belantamab Mafodotin: A Technical Deep Dive into its High-Affinity Binding to BCMA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of belantamab mafodotin's mechanism of action: its high-affinity binding to B-cell maturation antigen (BCMA). Belantamab mafodotin is an antibody-drug conjugate (ADC) that has been a significant therapeutic agent for relapsed and refractory multiple myeloma. A comprehensive understanding of its binding kinetics is crucial for the continued development of BCMA-targeted therapies.

Executive Summary

Belantamab mafodotin demonstrates a high binding affinity to its target, BCMA, a key receptor in the proliferation and survival of plasma cells. This interaction is characterized by a low nanomolar dissociation constant (Kd), indicating a strong and stable binding. This high affinity is a critical attribute, enabling the efficient delivery of the cytotoxic payload, monomethyl auristatin F (MMAF), to malignant plasma cells. This document provides a detailed overview of the quantitative binding data, the experimental methodologies used to determine these values, and a visual representation of the associated molecular and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of belantamab mafodotin and its parent antibody to BCMA has been quantified using surface plasmon resonance (SPR). The key parameter, the dissociation constant (Kd), represents the concentration of the drug at which half of the BCMA receptors are occupied. A lower Kd value signifies a higher binding affinity.

| Molecule | Ligand | Method | Temperature (°C) | Dissociation Constant (Kd) (nM) | Reference |

| Belantamab Mafodotin (GSK2857916 / J6M0-mcMMAF) | Human BCMA | Surface Plasmon Resonance (SPR) | 25 | ~1 | [1] |

| J6M0 (Parent Antibody) | Human BCMA | Not Specified | Not Specified | 1.6 | |

| AVG-A11 (Novel Anti-BCMA Antibody) | Human BCMA | Octet Analysis | Not Specified | 1.0 | [2] |

| AVG-A11 (Novel Anti-BCMA Antibody) | Cynomolgus BCMA | Octet Analysis | Not Specified | 4.4 | [2] |

Mechanism of Action: From Binding to Apoptosis

Belantamab mafodotin's therapeutic effect is initiated by its specific binding to BCMA on the surface of multiple myeloma cells.[3] This binding event triggers a cascade of events leading to cell death. The afucosylated Fc region of the antibody also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[4]

The binding of belantamab mafodotin to BCMA leads to the internalization of the ADC-BCMA complex. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, MMAF. MMAF then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis.

Experimental Protocols for Binding Affinity Determination

The primary method cited for determining the binding affinity of belantamab mafodotin to BCMA is Surface Plasmon Resonance (SPR). While detailed, step-by-step protocols are often proprietary, the available literature provides a solid framework of the methodology employed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. The binding of an analyte (belantamab mafodotin) to a ligand (BCMA) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of surface plasmons.

Experimental Workflow:

Key Experimental Parameters:

-

Instrument: Biacore T200[5]

-

Sensor Chip: CM5[5]

-

Immobilization: Anti-human Fc antibody is immobilized on the sensor chip surface. Belantamab mafodotin is then captured via its Fc region.

-

Ligand: Recombinant human BCMA is used as the analyte that flows over the sensor chip.

-

Temperature: The experiment is conducted at 25°C.[1]

Data Analysis:

The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd). The relationship is defined as: Kd = Koff / Kon .

Conclusion

The high-affinity binding of belantamab mafodotin to BCMA, as evidenced by a low nanomolar Kd value, is a cornerstone of its clinical efficacy. The use of robust biophysical techniques like Surface Plasmon Resonance provides precise and reliable quantification of this critical interaction. The detailed understanding of these binding kinetics and the underlying experimental methodologies is paramount for the rational design and development of next-generation BCMA-targeted therapeutics with potentially improved efficacy and safety profiles. Further disclosure of detailed experimental protocols, including analyte concentrations, flow rates, and regeneration conditions, would be invaluable to the scientific community for comparative studies and continued innovation in this therapeutic area.

References

- 1. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantgen.com [avantgen.com]

- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Anti-Myeloma Activity of GSK2857916: Targeting BCMA with a Novel Fc-Engineered ADC [synapse.patsnap.com]

- 5. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of Belantamab Mafodotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the antibody-drug conjugate (ADC), belantamab mafodotin (Blenrep®). It is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its components, mechanism of action, and the experimental methodologies underpinning its characterization. Belantamab mafodotin is a targeted therapy approved for the treatment of relapsed or refractory multiple myeloma.[1][2][3]

Core Components of Belantamab Mafodotin

Belantamab mafodotin is a complex biotherapeutic composed of three primary components: a humanized monoclonal antibody, a potent cytotoxic agent, and a stable linker that connects them.[1][4][5] This tripartite structure allows for the selective delivery of the cytotoxic payload to cancer cells expressing the B-cell maturation antigen (BCMA), minimizing off-target toxicity.[6][7]

The Monoclonal Antibody: Belantamab

Belantamab is an afucosylated, humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the B-cell maturation antigen (BCMA), also known as TNFRSF17 or CD269.[5][8][9] BCMA is a type III transmembrane glycoprotein (B1211001) belonging to the tumor necrosis factor receptor superfamily.[8][10] Its expression is largely restricted to mature B lymphocytes and plasma cells, and it is found on the surface of all multiple myeloma cells, making it an ideal target for this malignancy.[3][6][11]

The antibody component, produced in Chinese Hamster Ovary (CHO) cells, has been afucosylated, a modification that enhances its binding affinity to the FcγRIIIa receptors on immune effector cells like Natural Killer (NK) cells.[5][10] This enhanced binding significantly boosts antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), adding another layer to its anti-myeloma activity.[4][8][10]

The Cytotoxic Payload: Monomethyl Auristatin F (MMAF)

The cytotoxic agent, or payload, is monomethyl auristatin F (MMAF).[10][12] MMAF is a synthetic and highly potent antimitotic agent, a derivative of the natural product dolastatin 10.[13] It exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of the microtubule network essential for cell division.[6][12][] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of caspase-3-dependent apoptosis.[4][6][10]

MMAF differs from the related compound MMAE by the presence of a charged C-terminal phenylalanine, which reduces its ability to cross cell membranes. This property is advantageous for an ADC, as it minimizes the "bystander effect" where the payload could harm neighboring healthy cells, and contains the cytotoxicity primarily within the targeted cancer cell.[13][15]

The Linker: Maleimidocaproyl (mc)

The antibody and the payload are connected by a protease-resistant maleimidocaproyl (mc) linker.[4][5][10] This non-cleavable linker ensures the stability of the ADC in systemic circulation, preventing premature release of the highly toxic MMAF.[4] The term "mafodotin" in the drug's name refers to the combination of the MMAF payload and its attachment structure to the antibody.[12] Upon internalization of the ADC into the target myeloma cell, the entire complex is trafficked to the lysosome. Proteolytic degradation of the antibody within the lysosome releases the linker-payload conjugate, which can then exert its cytotoxic function.[4][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters of belantamab mafodotin.

| Parameter | Description | Value | Reference |

| Antibody | |||

| Name | Belantamab (J6M0) | - | [8] |

| Type | Humanized IgG1 | - | [5][10] |

| Target | B-cell Maturation Antigen (BCMA/TNFRSF17) | - | [9][10] |

| Modification | Afucosylated | Enhances ADCC | [9][10] |

| Production System | Chinese Hamster Ovary (CHO) cells | - | [5] |

| Payload | |||

| Name | Monomethyl Auristatin F (MMAF) | - | [10][12] |

| Chemical Formula | C39H65N5O8 | - | [12] |

| Molar Mass | 731.976 g·mol−1 | - | [12] |

| Mechanism | Tubulin Polymerization Inhibitor | Induces G2/M arrest and apoptosis | [6][12][13] |

| Linker | |||

| Type | Maleimidocaproyl (mc) | Non-cleavable | [5][10] |

| Antibody-Drug Conjugate | |||

| Drug-to-Antibody Ratio (DAR) | Average number of payload molecules per antibody | ~4 | [5] |

| Molecular Weight | Approximate total mass | ~152 kDa | [5] |

| Binding Affinity (Kd) | Dissociation constant for human BCMA | ~1 nM | [17] |

Table 1: Core Component Specifications of Belantamab Mafodotin

| Trial Name | Phase | Dosage | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| DREAMM-1 | I/II | 3.4 mg/kg | 60% | 7.9 - 12 months | [6][8] |

| DREAMM-2 | II | 2.5 mg/kg | 31% | - | [6][8] |

| DREAMM-2 | II | 3.4 mg/kg | 34% | - | [8] |

Table 2: Summary of Key Clinical Efficacy Data

Mandatory Visualizations

Structure of Belantamab Mafodotin

Caption: Schematic of the Belantamab Mafodotin ADC structure.

Mechanism of Action Signaling Pathway

References

- 1. Belantamab mafodotin - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of Belantamab mafodotin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Belantamab mafodotin | BroadPharm [broadpharm.com]

- 6. jclinmedcasereports.com [jclinmedcasereports.com]

- 7. What is Belantamab mafodotin used for? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Belantamab Mafodotin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 13. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Belantamab Mafodotin (GSK2850163 Hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development history of belantamab mafodotin (formerly GSK2850163 hydrochloride), a first-in-class antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA) for the treatment of relapsed and refractory multiple myeloma. This document details the preclinical discovery, mechanism of action, antibody-drug conjugation, and a comprehensive summary of the pivotal clinical trial program (DREAMM). Quantitative data from key studies are presented in structured tables, and detailed methodologies for cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this targeted therapy.

Discovery and Preclinical Evaluation

Target Identification and Antibody Selection

The discovery of belantamab mafodotin was predicated on the identification of a suitable cell surface target highly and uniformly expressed on multiple myeloma cells with limited expression on normal tissues. B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, emerged as a prime candidate. BCMA is crucial for the survival of plasma cells and is universally expressed on malignant myeloma cells.[1]

A humanized, afucosylated IgG1 monoclonal antibody, J6M0, was developed to target BCMA.[2] Afucosylation of the antibody's Fc region enhances its binding affinity to FcγRIIIa receptors on immune effector cells, thereby increasing antibody-dependent cellular cytotoxicity (ADCC).[3] The antibody component of what would become belantamab mafodotin, demonstrated a high binding affinity to human BCMA with a dissociation constant (Kd) of 1 nM.[4]

Cytotoxic Payload and Linker Chemistry

The cytotoxic payload selected for conjugation to the anti-BCMA antibody was monomethyl auristatin F (MMAF), a potent microtubule inhibitor.[3] MMAF is a synthetic antineoplastic agent that is too toxic to be used as a standalone chemotherapeutic agent. However, when linked to a targeting antibody, its cytotoxic effects can be directed specifically to cancer cells. Unlike the related compound MMAE, MMAF is less permeable to cells, which minimizes the "bystander effect" and reduces off-target toxicity.

A stable, non-cleavable maleimidocaproyl (mc) linker was chosen to conjugate MMAF to the antibody.[3] This linker ensures that the cytotoxic payload remains attached to the antibody in circulation and is only released upon internalization of the ADC into the target myeloma cell and subsequent lysosomal degradation.[5] The final drug-to-antibody ratio (DAR) is approximately 4, meaning each antibody molecule carries an average of four MMAF molecules.

Preclinical Pharmacology and In Vitro Cytotoxicity

Preclinical studies demonstrated that GSK2857916 (belantamab mafodotin) selectively induces apoptosis in BCMA-expressing multiple myeloma cells.[2] Upon binding to BCMA, the ADC is internalized, and MMAF is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] In vitro studies with the NCI-H929 human multiple myeloma cell line showed that GSK2857916 treatment led to a significant decrease in cell viability and induced markers of immunogenic cell death, including the externalization of calreticulin (B1178941) and the secretion of HMGB1 and ATP.[6] While specific IC50 values for a broad panel of multiple myeloma cell lines were not detailed in the reviewed literature, the potent and selective anti-myeloma activity was consistently demonstrated in preclinical models.[2][4]

Table 1: Preclinical Characteristics of Belantamab Mafodotin

| Parameter | Value | Reference |

| Target | B-cell Maturation Antigen (BCMA) | [1] |

| Antibody | Humanized, afucosylated IgG1 (J6M0) | [2] |

| Cytotoxic Payload | Monomethyl Auristatin F (MMAF) | [3] |

| Linker | Non-cleavable maleimidocaproyl (mc) | [3] |

| Binding Affinity (Kd) | 1 nM | [4] |

Mechanism of Action

Belantamab mafodotin exerts its anti-myeloma effect through a multi-faceted mechanism of action:

-

Targeted Delivery of Cytotoxin : The anti-BCMA antibody directs the ADC to myeloma cells. Following binding and internalization, the MMAF payload is released, disrupting the microtubule network, leading to G2/M cell cycle arrest and apoptosis.[2][4]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : The afucosylated Fc region of the antibody enhances binding to FcγRIIIa on natural killer (NK) cells and other immune effector cells, leading to the lysis of myeloma cells.[3]

-

Antibody-Dependent Cellular Phagocytosis (ADCP) : The antibody component can also mediate the engulfment and destruction of myeloma cells by macrophages.

-

Immunogenic Cell Death (ICD) : Treatment with belantamab mafodotin induces the release of damage-associated molecular patterns (DAMPs) from dying myeloma cells, which can stimulate an adaptive immune response against the tumor.[6]

Clinical Development: The DREAMM Program

The clinical development of belantamab mafodotin has been primarily conducted through the DREAMM (DRiving Excellence in Approaches to Multiple Myeloma) clinical trial program.

DREAMM-1: First-in-Human Study

The DREAMM-1 (NCT02064387) was a Phase 1, open-label, dose-escalation and expansion study to evaluate the safety, pharmacokinetics, and clinical activity of GSK2857916 in patients with relapsed/refractory multiple myeloma and other BCMA-expressing hematologic malignancies.[3][7] The study identified a recommended Phase 2 dose of 3.4 mg/kg. In the expansion phase, patients treated with this dose who were not previously treated with an anti-CD38 antibody had an overall response rate (ORR) of 71%. For patients who had been previously treated with daratumumab, the ORR was 38.5%.[7]

Table 2: Key Efficacy Results from DREAMM-1 (Part 2 Expansion)

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| All Patients | 60% | 12.0 months | [7] |

| Daratumumab-naïve | 71% | 15.7 months | [7] |

| Daratumumab-exposed | 38.5% | 7.9 months | [7] |

DREAMM-2: Pivotal Phase 2 Study

The DREAMM-2 (NCT03525678) was a pivotal Phase 2, open-label, randomized, two-arm study that led to the accelerated approval of belantamab mafodotin. The study evaluated two doses, 2.5 mg/kg and 3.4 mg/kg, in patients with heavily pretreated relapsed/refractory multiple myeloma who had failed at least three prior lines of therapy, including an anti-CD38 antibody, a proteasome inhibitor, and an immunomodulatory agent.[8] The 2.5 mg/kg dose was selected for regulatory submission based on a more favorable benefit-risk profile.[1]

Table 3: Efficacy and Safety from DREAMM-2 (2.5 mg/kg cohort)

| Efficacy Endpoint | Result | Reference |

| Overall Response Rate (ORR) | 31% | [8] |

| Median Duration of Response (mDOR) | Not Reached (at 6 months follow-up) | [8] |

| Safety Endpoint | Incidence | Reference |

| Keratopathy (all grades) | ≥20% | [1] |

| Thrombocytopenia (Grade 3/4) | Common | [1] |

| Infusion-related reactions | Common | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

The following is a generalized protocol for an in vitro cytotoxicity assay, such as an MTT or resazurin-based assay, which is commonly used in the preclinical evaluation of cytotoxic agents like belantamab mafodotin.

-

Cell Culture : Multiple myeloma cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Cell Seeding : Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated to allow for cell attachment (for adherent cell lines).

-

Compound Treatment : A serial dilution of the test compound (e.g., belantamab mafodotin) is prepared. The diluted compound is added to the wells containing the cells. Control wells with vehicle only are also included.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.

-

Viability Assessment : A viability reagent (e.g., MTT, resazurin) is added to each well. The reagent is converted by metabolically active cells into a colored or fluorescent product.

-

Data Acquisition : The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis : The results are normalized to the control wells, and the half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration.[9]

Antibody-Drug Conjugation (General Protocol)

The conjugation of MMAF to the anti-BCMA antibody via a maleimidocaproyl linker is a multi-step chemical process. A general outline is as follows:

-

Antibody Preparation : The monoclonal antibody is produced in a mammalian cell line (e.g., CHO cells) and purified.[10]

-

Linker-Payload Synthesis : The maleimidocaproyl (mc) linker is synthesized and then attached to the MMAF payload.[11][12]

-

Antibody Reduction : The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.

-

Conjugation Reaction : The linker-payload is reacted with the reduced antibody. The maleimide (B117702) group of the linker forms a stable covalent bond with the thiol groups on the antibody.[13][14]

-

Purification : The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. This is often achieved through chromatography techniques.[15]

-

Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.[13]

Discovery and Development Workflow

Conclusion

Belantamab mafodotin represents a significant advancement in the treatment of relapsed and refractory multiple myeloma, born from a rational drug design process that combined a highly specific antibody with a potent cytotoxic payload. Its journey from target identification to clinical approval, spearheaded by the comprehensive DREAMM clinical trial program, underscores the potential of antibody-drug conjugates in oncology. This technical guide has provided a detailed overview of the discovery, mechanism of action, and clinical development of belantamab mafodotin, offering valuable insights for researchers and professionals in the field of drug development. Further research and ongoing clinical trials continue to explore its full therapeutic potential in various combinations and lines of therapy.

References

- 1. Belantamab Mafodotin to Treat Multiple Myeloma: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 4. cicancer.org [cicancer.org]

- 5. targetedonc.com [targetedonc.com]

- 6. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsk.com [gsk.com]

- 8. gsk.com [gsk.com]

- 9. kosheeka.com [kosheeka.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]

- 12. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]

- 13. cellmosaic.com [cellmosaic.com]

- 14. bicellscientific.com [bicellscientific.com]

- 15. ADC conjugation [bio-protocol.org]

Preclinical Insights into Belantamab Mafodotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate (ADC) that has demonstrated significant preclinical and clinical activity against multiple myeloma. This technical guide provides a comprehensive overview of the core preclinical research findings, detailing its multifaceted mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and targeted therapeutics.

Belantamab mafodotin is composed of a humanized IgG1 monoclonal antibody targeting B-cell maturation antigen (BCMA), which is highly expressed on malignant plasma cells.[1][2] The antibody is conjugated to a cytotoxic microtubule-disrupting agent, monomethyl auristatin F (MMAF), via a stable, non-cleavable linker.[1][3] The antibody component is also afucosylated, a modification that enhances its binding to Fcγ receptors on immune effector cells.[3][4] This design underpins its multi-pronged anti-myeloma activity, which includes direct cytotoxicity, antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and the induction of immunogenic cell death (ICD).[3][4][5]

Mechanism of Action

Belantamab mafodotin exerts its anti-cancer effects through a combination of direct and immune-mediated mechanisms.

Direct Cytotoxicity via MMAF Payload

Upon binding to BCMA on the surface of multiple myeloma cells, the belantamab mafodotin-BCMA complex is rapidly internalized.[1][3] Within the lysosomal compartment, the antibody is degraded, releasing the MMAF payload into the cytoplasm.[1] MMAF then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Signaling Pathway for MMAF-Induced Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Immune-Mediated Mechanisms

The afucosylated Fc region of the belantamab mafodotin antibody enhances its ability to engage and activate immune effector cells.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The enhanced binding of the afucosylated Fc region to FcγRIIIa on Natural Killer (NK) cells leads to their activation and the subsequent lysis of antibody-coated myeloma cells.[3][4] Activated NK cells release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, the antibody facilitates the recognition and engulfment of myeloma cells by macrophages through Fcγ receptor-mediated phagocytosis.[3][4]

Logical Relationship of Immune-Mediated Mechanisms

Caption: ADCC and ADCP mechanisms of belantamab mafodotin.

Induction of Immunogenic Cell Death (ICD)

Preclinical studies have shown that belantamab mafodotin induces immunogenic cell death in multiple myeloma cells.[4] ICD is a form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate an anti-tumor immune response. Key markers of ICD induced by belantamab mafodotin include:

-

Surface exposure of calreticulin: This acts as an "eat-me" signal for dendritic cells (DCs).[4]

-

Release of High Mobility Group Box 1 (HMGB1): This protein acts as a pro-inflammatory cytokine.[4]

-

Secretion of ATP: This serves as a "find-me" signal for immune cells.[4]

The induction of ICD promotes the maturation and activation of dendritic cells, which can then prime T cells for a more robust and durable anti-tumor immune response.[4]

Quantitative Preclinical Data

The following tables summarize the quantitative findings from key preclinical studies of belantamab mafodotin.

Table 1: In Vitro Cytotoxicity of Belantamab Mafodotin

| Cell Line | Histology | Belantamab Mafodotin IC₅₀ (µg/mL) | Reference |

| NCI-H929 | Multiple Myeloma | Data not available in search results | [4] |

| OPM-2 | Multiple Myeloma | Data not available in search results | [5] |

| MOLP-8 | Multiple Myeloma | Data not available in search results | [5] |

Note: Specific IC₅₀ values were not consistently available in the provided search results. The studies qualitatively describe potent in vitro activity.

Table 2: In Vivo Efficacy of Belantamab Mafodotin in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (%) | Survival Advantage | Reference |

| OPM-2 Xenograft | Belantamab Mafodotin (monotherapy) | Significant | Yes | [5] |

| MOLP-8 Xenograft | Belantamab Mafodotin (monotherapy) | Significant | Yes | [5] |

| EL4-hBCMA Syngeneic | GSK2857916 (10 mg/kg) | Potent delay in tumor growth, durable complete regressions | Yes | [4][6] |

Note: Precise percentages of tumor growth inhibition were not consistently provided in a comparable format across the search results.

Table 3: Markers of Immunogenic Cell Death Induced by Belantamab Mafodotin (GSK2857916) in NCI-H929 Cells

| Marker | Treatment | Fold Increase vs. Control | Reference |

| Surface Calreticulin | GSK2857916 | Qualitatively increased | [4][7] |

| HMGB1 Release | GSK2857916 | Qualitatively increased | [4][7] |

| ATP Secretion | GSK2857916 | Qualitatively increased | [4][7] |

Note: While the studies report a significant increase in these markers, specific fold-change values were not consistently available in the provided search results.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the literature.

In Vitro Cytotoxicity Assay

-

Cell Lines: Human multiple myeloma cell lines such as NCI-H929, OPM-2, and MOLP-8 are commonly used.[4][5]

-

Seeding Density: Cells are typically seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Treatment: Cells are treated with a serial dilution of belantamab mafodotin or control articles for a specified duration, often 72 hours.[5]

-

Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for a typical in vitro cytotoxicity assay.

In Vivo Xenograft Studies

-

Animal Models: Immune-compromised mice (e.g., SCID or NOD/SCID) are typically used for xenograft studies with human multiple myeloma cell lines like OPM-2 and MOLP-8.[5] For studies involving immune responses, syngeneic models like C57BL/6 mice bearing EL4 lymphoma cells engineered to express human BCMA (EL4-hBCMA) are utilized.[4][6]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously or intravenously into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Belantamab mafodotin is typically administered intravenously at specified doses and schedules.[4][6]

-

Tumor Measurement: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or when animals show signs of morbidity. Survival is also a key endpoint.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are used to compare tumor volumes between groups. Survival data is often analyzed using Kaplan-Meier curves and the log-rank test.

Immunogenic Cell Death Assays

-

Calreticulin Exposure:

-

Method: Flow cytometry.

-

Protocol: Myeloma cells are treated with belantamab mafodotin for a specified time. Cells are then stained with an anti-calreticulin antibody and a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells. The percentage of calreticulin-positive live cells is quantified.[4][7]

-

-

HMGB1 Release:

-

ATP Release:

Experimental Workflow for Immunogenic Cell Death Assays

Caption: Workflow for assessing markers of immunogenic cell death.

Conclusion

The preclinical research on belantamab mafodotin reveals a well-differentiated anti-myeloma agent with a multi-modal mechanism of action. Its ability to directly kill tumor cells through its MMAF payload is complemented by its capacity to harness the immune system via ADCC, ADCP, and the induction of immunogenic cell death. The in vitro and in vivo studies provide a strong rationale for its clinical development, demonstrating potent and selective activity against multiple myeloma. This technical guide summarizes the foundational preclinical findings that have paved the way for the clinical investigation and application of belantamab mafodotin in the treatment of multiple myeloma. Further research to fully elucidate the interplay between its direct cytotoxic and immunomodulatory effects will be crucial for optimizing its therapeutic potential, both as a monotherapy and in combination regimens.

References

- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. adcreview.com [adcreview.com]

- 7. aacrjournals.org [aacrjournals.org]

The Role of Belantamab Mafodotin (GSK2857916) in the Unfolded Protein Response in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells. The therapeutic efficacy of belantamab mafodotin is primarily attributed to its cytotoxic payload, monomethyl auristatin F (MMAF), a potent microtubule inhibitor. Upon internalization, MMAF disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Emerging evidence suggests that the cellular stress induced by MMAF's mechanism of action can also trigger the unfolded protein response (UPR), a critical signaling network that manages endoplasmic reticulum (ER) homeostasis. This guide provides an in-depth technical overview of the interplay between belantamab mafodotin and the UPR, presenting available data, experimental methodologies, and key signaling pathways.

It is important to distinguish belantamab mafodotin (GSK2857916) from GSK2850163, which is a distinct small molecule inhibitor of the UPR sensor IRE1α.[1][2][3][4] This guide focuses exclusively on the ADC, belantamab mafodotin.

Introduction to the Unfolded Protein Response (UPR) in Multiple Myeloma

Multiple myeloma cells are characterized by the mass production and secretion of immunoglobulins, placing a significant burden on the ER's protein-folding capacity. This inherent characteristic makes them particularly reliant on a robust UPR to maintain proteostasis and survival.[5][6] The UPR is orchestrated by three main ER transmembrane sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this also selectively promotes the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.[7][8]

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and ER expansion.[9][10]

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then migrates to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and components of the ERAD machinery.[11]

Given their dependence on the UPR, multiple myeloma cells are vulnerable to agents that exacerbate ER stress, presenting a strategic target for therapeutic intervention.

Belantamab Mafodotin's Mechanism of Action and Induction of ER Stress

Belantamab mafodotin is an ADC composed of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent MMAF.[12][13] The antibody component ensures targeted delivery to myeloma cells, which express high levels of BCMA.[14][15]

The primary mechanism of action is as follows:

-

Binding and Internalization: The antibody portion of belantamab mafodotin binds to BCMA on the surface of multiple myeloma cells, leading to the internalization of the ADC.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the MMAF payload.

-

Microtubule Disruption: MMAF inhibits tubulin polymerization, leading to the disruption of the microtubule network.[12][13]

-

Cell Cycle Arrest and Apoptosis: This disruption causes cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

The disruption of the microtubule network, a critical component of cellular architecture and transport, is a significant cellular stressor. This disruption can indirectly lead to the accumulation of misfolded proteins in the ER, thereby activating the UPR. Furthermore, some auristatin derivatives are known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. A key feature of ICD is the induction of the ER stress response.[3] A recent preprint study has shown that both belantamab mafodotin and free MMAF can induce transcriptional changes in multiple myeloma cell lines that are associated with ER stress.[4]

Impact of Belantamab Mafodotin on UPR Signaling Pathways

While direct quantitative data on the specific effects of belantamab mafodotin on each UPR branch is still emerging, the known mechanisms of its payload, MMAF, and other microtubule inhibitors allow for a reasoned projection of its impact.

PERK Pathway Activation

The cellular disruption caused by MMAF is expected to activate the PERK pathway as a primary response to induced stress.

Key Events:

-

Increased phosphorylation of PERK.

-

Subsequent phosphorylation of eIF2α.

-

Increased expression of ATF4 and its downstream target, the pro-apoptotic factor CHOP.

IRE1α Pathway Activation

Activation of the IRE1α pathway is a hallmark of the UPR and is anticipated in response to belantamab mafodotin-induced ER stress.

Key Events:

-

Increased autophosphorylation of IRE1α.

-

Splicing of XBP1 mRNA to its active form, XBP1s.

-

Upregulation of XBP1s target genes involved in protein folding and degradation.

ATF6 Pathway Activation

The ATF6 branch is also likely to be activated to aid in resolving the protein-folding crisis.

Key Events:

-

Cleavage of the full-length ATF6 protein.

-

Translocation of the active ATF6 fragment to the nucleus.

-

Increased transcription of ER chaperones such as BiP/GRP78.

Quantitative Data on UPR Activation

Currently, there is a lack of published, peer-reviewed quantitative data specifically detailing the dose- and time-dependent effects of belantamab mafodotin on the phosphorylation and expression levels of key UPR markers in multiple myeloma. The following table is a template for the types of data that would be necessary to fully elucidate this relationship.

| UPR Marker | Assay Type | Cell Line | Treatment | Fold Change vs. Control | Reference |

| p-PERK/total PERK | Western Blot | MM.1S | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| p-eIF2α/total eIF2α | Western Blot | RPMI-8226 | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| ATF4 mRNA | RT-qPCR | NCI-H929 | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| CHOP mRNA | RT-qPCR | NCI-H929 | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| p-IRE1α/total IRE1α | Western Blot | MM.1S | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| XBP1s/XBP1u ratio | RT-PCR | RPMI-8226 | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| Cleaved ATF6 | Western Blot | NCI-H929 | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available | |

| BiP/GRP78 mRNA | RT-qPCR | MM.1S | Belantamab Mafodotin (1 µg/mL, 24h) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activation of the UPR in response to treatment with belantamab mafodotin.

Western Blotting for UPR Markers

This protocol is for the detection of total and phosphorylated PERK and IRE1α, total and phosphorylated eIF2α, and cleaved ATF6.[2][16]

a. Cell Lysis and Protein Quantification:

-

Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, NCI-H929) to a density of 1x10^6 cells/mL.

-

Treat cells with varying concentrations of belantamab mafodotin or a vehicle control for desired time points (e.g., 6, 12, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, p-IRE1α, IRE1α, and ATF6 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

Quantify band intensities using densitometry software.

RT-qPCR for XBP1 Splicing and UPR Target Genes

This protocol allows for the quantification of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA, as well as other UPR target genes like ATF4, CHOP, and BiP.[17][18]

a. RNA Extraction and cDNA Synthesis:

-

Treat and harvest multiple myeloma cells as described in the Western blotting protocol.

-

Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

b. Real-Time Quantitative PCR (RT-qPCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for XBP1s, XBP1u, ATF4, CHOP, BiP, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Primer Design for XBP1 Splicing: Design primers that specifically amplify the spliced form by having one primer span the splice junction, or use primers that flank the 26-nucleotide intron to distinguish between spliced and unspliced forms by product size on a gel or through melt curve analysis.[17]

-

-

Perform the RT-qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Belantamab mafodotin induces UPR via MMAF-mediated ER stress.

Experimental Workflow

Caption: Workflow for analyzing UPR activation in response to belantamab mafodotin.

Conclusion and Future Directions

The current understanding of belantamab mafodotin's mechanism of action points towards a significant induction of cellular stress that likely engages the unfolded protein response. The disruption of microtubule function by its MMAF payload is a potent trigger for ER stress, which in turn would activate the PERK, IRE1α, and ATF6 signaling pathways. While the direct quantitative evidence for these specific interactions is still emerging, the established role of the UPR in multiple myeloma biology suggests that modulation of this pathway by belantamab mafodotin could be a key component of its therapeutic effect.

Future research should focus on detailed quantitative analysis of UPR markers in multiple myeloma cell lines and patient samples following treatment with belantamab mafodotin. Such studies, employing the methodologies outlined in this guide, will be crucial for a comprehensive understanding of its mechanism of action and may reveal novel biomarkers for response or resistance. Furthermore, exploring the potential for synergistic effects with drugs that directly target UPR components could open new avenues for combination therapies in relapsed/refractory multiple myeloma.

References

- 1. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. medrxiv.org [medrxiv.org]

- 5. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actionable Strategies to Target Multiple Myeloma Plasma Cell Resistance/Resilience to Stress: Insights From “Omics” Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanism of enhancing IRE1α-XBP1 signalling via the PERK-ATF4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]

- 12. Belantamab Mafodotin to Treat Multiple Myeloma: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. targetedonc.com [targetedonc.com]

- 15. mdpi.com [mdpi.com]

- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: In Vitro Cytotoxicity of GSK2850163 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of GSK2850163 hydrochloride, a potent and selective inhibitor of Inositol-Requiring Enzyme 1α (IRE1α). The document details its mechanism of action, summarizes available data on its effects on cancer cell lines, and provides established experimental protocols for assessing its cytotoxic and apoptotic effects.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that targets the dual enzymatic activity of IRE1α, a key sensor of the Unfolded Protein Response (UPR). The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, in which IRE1α plays a central role.

GSK2850163 inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. This inhibition disrupts downstream signaling pathways, including the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of the c-Jun N-terminal kinase (JNK) pathway, both of which can contribute to apoptosis.[1] By modulating these pathways, GSK2850163 is a valuable tool for studying ER stress-induced apoptosis and holds potential as a therapeutic agent.

Quantitative Data Summary

This compound has demonstrated potent inhibition of the enzymatic functions of IRE1α. However, publicly available, direct in vitro cytotoxicity data in the form of IC50 values across a broad range of cancer cell lines is limited. One study has suggested that selective inhibition of IRE1α may not significantly impair the viability of a large number of tumor cell lines in vitro.[2]

While specific IC50 values for cytotoxicity are not widely reported, research on tamoxifen-resistant breast cancer cells (MCF-7(R)) has shown that GSK2850163 significantly decreases their proliferation rate. This suggests that in certain contexts, particularly where cells are under stress or have developed resistance to other therapies, targeting the IRE1α pathway can be an effective anti-proliferative strategy.

Table 1: Enzymatic Inhibition of IRE1α by this compound

| Target | IC50 Value |

| IRE1α Kinase Activity | 20 nM[1][3] |

| IRE1α RNase Activity | 200 nM[1][3] |

Experimental Protocols

To assess the in vitro cytotoxicity and apoptotic effects of this compound, several well-established methodologies can be employed.

Cell Viability and Cytotoxicity Assays

Standard colorimetric or fluorometric assays can be used to determine the effect of GSK2850163 on cell viability and to calculate IC50 values.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, the following assays are recommended.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. This will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Caspase Activity Assay

-

Cell Lysis: Treat cells with this compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspases (e.g., caspase-3/7, caspase-8, caspase-9).

-

Incubation: Incubate according to the manufacturer's instructions to allow for caspase cleavage of the substrate.

-

Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Protocol: PARP Cleavage Western Blot

-

Protein Extraction: Extract total protein from cells treated with this compound.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for PARP, which will detect both full-length (116 kDa) and cleaved (89 kDa) PARP. Follow with an appropriate secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved PARP fragment is indicative of apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: IRE1α signaling pathway and the inhibitory action of GSK2850163.

Caption: General workflow for an in vitro cytotoxicity assay (e.g., MTT).

Caption: Workflow for key apoptosis detection assays.

References

An In-depth Technical Guide to the In Vitro Effects of Belantamab Mafodotin on Multiple Myeloma Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and in vitro effects of belantamab mafodotin (GSK2857916) on multiple myeloma (MM) cell lines. The document details the molecular interactions, affected signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for core assays are also provided to facilitate the replication and further investigation of its therapeutic potential.

Introduction to Belantamab Mafodotin

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow.[1] Despite significant therapeutic advancements, the disease remains largely incurable, with many patients relapsing or becoming refractory to standard treatments.[2] This has driven the need for novel therapeutic agents with distinct mechanisms of action.

Belantamab mafodotin is a first-in-class antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein selectively expressed on plasma cells and universally on multiple myeloma cells.[1][3] The drug consists of three components:

-

A humanized, afucosylated IgG1 monoclonal antibody (J6M0) that specifically binds to BCMA.[1][4]

-

A cytotoxic microtubule inhibitor, monomethyl auristatin F (MMAF).[1][4]

-

A stable, non-cleavable maleimidocaproyl (mc) linker that conjugates the antibody to the MMAF payload.[1][4]

Its approval for relapsed or refractory multiple myeloma provides a new therapeutic option for heavily pretreated patients.[5][6]

Core Mechanism of Action

Belantamab mafodotin eliminates myeloma cells through a multimodal mechanism, combining direct cytotoxicity with immune-mediated effector functions.[7]

Direct Cytotoxicity via MMAF Payload

Upon intravenous administration, the antibody component of belantamab mafodotin binds to BCMA on the surface of myeloma cells.[1] This binding triggers the internalization of the ADC-BCMA complex.[2][8] Once inside the cell's lysosomes, the antibody is degraded, releasing the cytotoxic MMAF payload.[2][9][10] Free MMAF then binds to tubulin and disrupts microtubule polymerization, leading to a G2/M phase cell cycle arrest and subsequent induction of caspase-3-dependent apoptosis.[1][2][9][11]

Immune-Mediated Effector Functions

The monoclonal antibody component of belantamab mafodotin is afucosylated, a modification that enhances its binding to FcγRIIIa receptors on immune effector cells.[4][8] This enhanced binding potentiates two key immune-mediated killing mechanisms:

-